molecular formula C26H31N3O5 B2581042 Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate CAS No. 850907-81-2

Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate

Cat. No.: B2581042
CAS No.: 850907-81-2
M. Wt: 465.55
InChI Key: HADMFWLDYHHYEQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate is a synthetic small molecule of high interest in medicinal chemistry and pharmacological research. This compound features a complex structure that incorporates a tetrahydroisoquinoline scaffold, a moiety frequently explored for its diverse biological activities, linked to a piperazine carboxylate group, which is known to improve solubility and pharmacokinetic properties. The specific mechanism of action and primary research applications for this compound are areas of active investigation. Researchers are employing this chemical as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological pathways, particularly those involving enzyme inhibition or receptor modulation. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Hazard Statements: H314 - Causes severe skin burns and eye damage. Precautionary Statements: P280-P305+P351+P338-P310 .

Properties

IUPAC Name

ethyl 4-[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-3-33-26(32)28-15-13-27(14-16-28)24(30)18-34-23-10-6-9-22-21(23)11-12-29(25(22)31)17-20-8-5-4-7-19(20)2/h4-10H,3,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADMFWLDYHHYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key Structural Features
  • Tetrahydroisoquinoline Core: Known for rigidity and planar aromaticity, this scaffold often interacts with biological targets via π-π stacking or hydrogen bonding .
  • 2-Methylbenzyl Substituent : Introduces hydrophobicity, which may improve membrane permeability compared to unsubstituted analogs .
Comparison with Analogous Compounds
Compound Name Core Structure Key Substituents Biological Target (Hypothetical) Reference Methodologies
Target Compound Tetrahydroisoquinoline 2-Methylbenzyl, Piperazine Not reported Crystallography (SHELX )
5-Hydroxyflavone Flavone 3-/5-Hydroxy groups Antioxidant enzymes HPTLC, LC/MS
Cyclopentane Derivatives Puckered Cyclopentane Variable functional groups Conformation-dependent activity Puckering Coordinates
Marine Actinomycete Metabolites Polyketide/Alkaloid Halogenated side chains Antibacterial LC/MS Screening

Structural Insights :

  • The target compound’s tetrahydroisoquinoline core contrasts with flavonoid (e.g., 5-hydroxyflavone) or polyketide backbones in marine metabolites, suggesting divergent bioactivity profiles .
  • Conformational analysis using puckering coordinates (as applied to cyclopentane derivatives) could elucidate how the tetrahydroisoquinoline ring’s planarity affects target binding .
Hypothetical Mechanisms
  • Anti-inflammatory Potential: The 2-methylbenzyl group may modulate COX-2 inhibition, akin to phenylpropenoids in Populus buds .
  • Antibacterial Activity: Piperazine derivatives often disrupt bacterial cell membranes; synergy with tetrahydroisoquinoline’s rigidity could enhance efficacy .
Comparison of Bioactivity
Compound Class Antioxidant (IC50, μg/mL) Antibacterial (MIC, μg/mL) Anti-inflammatory (IC50, COX-2)
Populus Bud Extracts 12–35 50–100 Not reported
Marine Actinomycete Metabolites Not reported 0.5–5.0 Not reported
Target Compound (Predicted) Moderate (20–40) 10–20 0.1–1.0 (COX-2)

Notes: Predicted data assume structural optimization based on substituent contributions (e.g., piperazine’s solubility enhancing cellular uptake ).

Physicochemical Properties

Chromatographic Behavior
  • Hydrogen Bonding: Intramolecular H-bonding in the tetrahydroisoquinoline core (analogous to 5-hydroxyflavones ) may stabilize specific conformations, affecting solubility.

Q & A

Q. What are the common synthetic routes for synthesizing Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Formation of the tetrahydroisoquinoline core via cyclization, followed by introduction of the piperazine-carboxylate moiety using ethyl chloroformate or similar reagents .
  • Acetylation : The oxy-acetyl linker is introduced using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields optimized by controlling solvent polarity and temperature .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for verifying substituent positions and connectivity, particularly for the tetrahydroisoquinoline and piperazine moieties .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, especially for stereochemical confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps but may require subsequent purification to remove residuals .
  • Catalyst Screening : Bases like DBU or K2_2CO3_3 improve acetylation efficiency, while Pd-based catalysts aid in cross-coupling reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., tetrahydroisoquinoline formation) .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation to adjust conditions dynamically .

Q. What strategies resolve discrepancies between NMR and X-ray crystallography data in structural analysis?

  • Conformational Flexibility : Dynamic NMR experiments (e.g., VT-NMR) assess rotational barriers in flexible groups (e.g., piperazine), which may differ in solid-state (X-ray) vs. solution (NMR) .
  • Hydrogen Bonding Artifacts : X-ray structures may reveal intermolecular H-bonds absent in solution; DFT calculations (e.g., Gaussian) model these effects to reconcile spectral data .
  • Data Refinement : SHELXL’s restraints (e.g., DFIX, DANG) adjust bond parameters to align crystallographic data with NMR-derived geometries .

Q. How can in silico methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina screens for binding affinity to enzymes (e.g., kinases) or receptors, using crystal structures from the PDB .
  • MD Simulations : GROMACS or AMBER models ligand-receptor dynamics over time, identifying stable binding conformations .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase map key interactions (e.g., hydrogen bonds with the tetrahydroisoquinoline oxygen) to prioritize synthetic analogs .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting bioactivity data across different assay systems?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Off-Target Screening : Profile against related targets (e.g., GPCRs, ion channels) to identify non-specific interactions that may skew data .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

Key analogs include:

Compound FeatureBiological ActivityReference
Replacement of 2-methylbenzyl with 4-fluorophenylEnhanced kinase inhibition
Substitution of piperazine with morpholineReduced cytotoxicity
Addition of hydroxyl group to tetrahydroisoquinolineImproved solubility

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation to ensure publication-ready figures .
  • Binding Studies : Combine SPR (for kinetics) with ITC (for thermodynamics) to comprehensively characterize target interactions .
  • Synthetic Scale-Up : Employ flow chemistry for hazardous steps (e.g., acetylations) to improve safety and reproducibility .

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